1-Benzyl-4-iodo-4-methylpiperidine
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Overview
Description
1-Benzyl-4-iodo-4-methylpiperidine is a chemical compound belonging to the piperidine class. Piperidines are six-membered heterocyclic compounds containing one nitrogen atom. This specific compound is characterized by the presence of a benzyl group, an iodine atom, and a methyl group attached to the piperidine ring. Piperidine derivatives are significant in medicinal chemistry due to their presence in various pharmaceuticals and their role as building blocks in organic synthesis .
Preparation Methods
The synthesis of 1-Benzyl-4-iodo-4-methylpiperidine involves several steps. One common method includes the partial reduction of 1-benzyl-4-piperidine methyl formate or 1-benzyl-4-piperidine ethyl formate using a vitride complex as a reducing agent . This method is efficient and suitable for industrial production due to its simplicity and high yield. Another approach involves the cyclization of appropriate precursors in the presence of phenylsilane and an iron complex catalyst .
Chemical Reactions Analysis
1-Benzyl-4-iodo-4-methylpiperidine undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Cyclization: It can participate in cyclization reactions to form more complex heterocyclic structures.
Common reagents used in these reactions include phenylsilane, iron complexes, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
1-Benzyl-4-iodo-4-methylpiperidine has several applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is used in the development of biologically active molecules and studying their interactions with biological targets.
Industry: It is used in the synthesis of pharmaceuticals and other fine chemicals.
Mechanism of Action
The mechanism of action of 1-Benzyl-4-iodo-4-methylpiperidine involves its interaction with specific molecular targets. Piperidine derivatives often act on neurotransmitter systems, enzymes, or receptors, leading to various biological effects. The exact pathways and targets depend on the specific derivative and its structure .
Comparison with Similar Compounds
1-Benzyl-4-iodo-4-methylpiperidine can be compared with other piperidine derivatives such as:
4-Benzylpiperidine: Known for its role as a monoamine releasing agent.
Piperine: A naturally occurring piperidine alkaloid with antioxidant and anticancer properties.
Evodiamine: Another piperidine alkaloid with significant biological activities.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Conclusion
This compound is a versatile compound with significant applications in chemistry, biology, medicine, and industry. Its unique structure allows it to participate in various chemical reactions and interact with specific biological targets, making it a valuable tool in scientific research and industrial applications.
Properties
Molecular Formula |
C13H18IN |
---|---|
Molecular Weight |
315.19 g/mol |
IUPAC Name |
1-benzyl-4-iodo-4-methylpiperidine |
InChI |
InChI=1S/C13H18IN/c1-13(14)7-9-15(10-8-13)11-12-5-3-2-4-6-12/h2-6H,7-11H2,1H3 |
InChI Key |
YCHTVVVSBURWRN-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCN(CC1)CC2=CC=CC=C2)I |
Origin of Product |
United States |
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